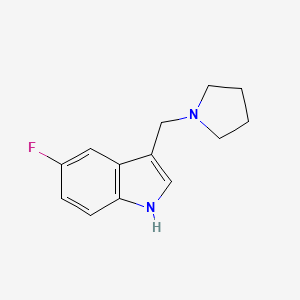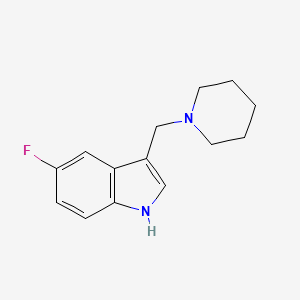![molecular formula C10H10N2O2 B8013536 Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8013536.png)
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 3-position and a carboxylate ester group at the 7-position further defines its chemical structure. Compounds in this family are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylimidazole with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often involve heating the mixture to facilitate the formation of the fused bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that ensures high yield and purity. This process can include the initial synthesis of intermediate compounds, followed by their cyclization and subsequent esterification to introduce the carboxylate group. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.
科学的研究の応用
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism by which methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its wide range of biological activities.
Imidazo[1,5-a]pyrimidine: A structural analog with similar applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Known for its use in the synthesis of pharmaceuticals and materials.
Uniqueness
Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-6-9-5-8(10(13)14-2)3-4-12(7)9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICJWKBBYPFOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-Methylphenyl)ethoxy]azetidine](/img/structure/B8013453.png)
![3-[2-(4-Bromophenyl)ethoxy]azetidine](/img/structure/B8013463.png)
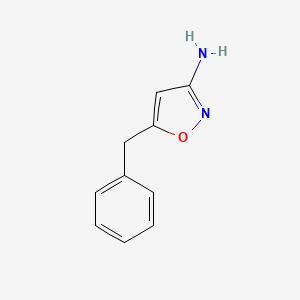
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol](/img/structure/B8013477.png)
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine](/img/structure/B8013490.png)
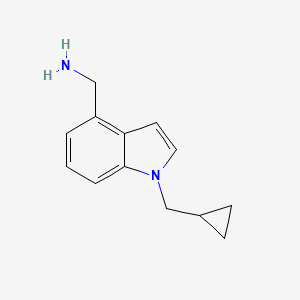
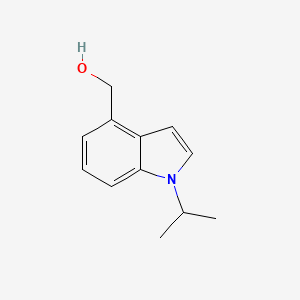
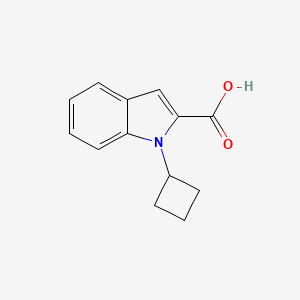


![7-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8013522.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8013524.png)
